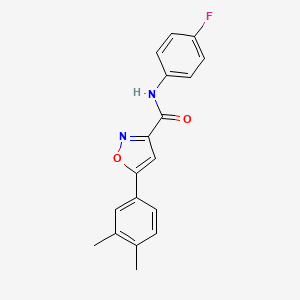![molecular formula C23H27N3O4 B11342504 2-(4-tert-butylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11342504.png)
2-(4-tert-butylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-tert-butylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide is a complex organic compound that features a combination of phenoxy and oxadiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multiple steps:
Formation of the phenoxy intermediate: The initial step involves the preparation of 4-tert-butylphenol, which is then reacted with an appropriate halogenated acetic acid derivative to form the phenoxyacetic acid intermediate.
Oxadiazole ring formation: The next step involves the synthesis of the oxadiazole ring. This can be achieved by reacting 4-ethoxy-3-methylbenzohydrazide with a suitable nitrile oxide precursor under cyclization conditions.
Coupling reaction: The final step involves coupling the phenoxyacetic acid intermediate with the oxadiazole derivative under amide bond-forming conditions, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and ethoxy groups.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening reactions.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly used.
Major Products Formed
Oxidation: Oxidized derivatives of the phenoxy and ethoxy groups.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Substituted aromatic derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Biological Probes: It can be used as a probe to study biological pathways involving oxidative stress and inflammation.
Industry
Coatings and Adhesives: The compound can be used in the formulation of high-performance coatings and adhesives due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The phenoxy and oxadiazole groups can interact with active sites of enzymes, potentially inhibiting their activity. The compound may also modulate signaling pathways involved in inflammation and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-butylphenoxy)propanoic acid: Similar in structure but lacks the oxadiazole ring.
4-tert-butylphenoxyethanol: Contains the phenoxy group but lacks the acetamide and oxadiazole functionalities.
4-ethoxy-3-methylphenyl derivatives: Share the ethoxy and methyl groups but differ in the rest of the structure.
Uniqueness
2-(4-tert-butylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide is unique due to the combination of phenoxy, oxadiazole, and acetamide groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.
Properties
Molecular Formula |
C23H27N3O4 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C23H27N3O4/c1-6-28-19-12-7-16(13-15(19)2)21-22(26-30-25-21)24-20(27)14-29-18-10-8-17(9-11-18)23(3,4)5/h7-13H,6,14H2,1-5H3,(H,24,26,27) |
InChI Key |
XZTZKKNNKKEOIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(1-naphthyl)acetamide](/img/structure/B11342435.png)
![N-(3-fluorophenyl)-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11342442.png)
![2-(2-methoxyphenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11342446.png)
![N-[2-(cyclohexylcarbamoyl)phenyl]-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11342449.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11342451.png)
![2-[1-(2-Propoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole](/img/structure/B11342454.png)
![3-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11342456.png)
![5-(4-methylphenyl)-3-(tetrahydrofuran-2-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11342462.png)
![N-(2-fluorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11342470.png)
![N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-methylbenzamide](/img/structure/B11342483.png)
![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B11342493.png)

![N-[(4-fluorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B11342506.png)
![4-(3-methoxyphenyl)-3-methyl-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol](/img/structure/B11342517.png)
